![molecular formula C8H16Cl2N2O B3067945 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride CAS No. 1956389-84-6](/img/structure/B3067945.png)
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride
Overview
Description
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride is a chemical compound with the molecular formula C8H15ClN2O. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride is Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, which can have therapeutic potential in many human diseases .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the swelling of organelles and subsequent rupture of the plasma membrane .
Pharmacokinetics
The ADME properties of 1,8-Diazaspiro[4It’s worth noting that the compound’s effectiveness in an acute ulcerative colitis model suggests it has sufficient bioavailability .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could be effective in treating diseases where necroptosis plays a key role .
Biochemical Analysis
Biochemical Properties
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptotic cell death . The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its activity .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to have a prominent inhibitory activity against RIPK1, which can block the activation of necroptotic pathways . This can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of RIPK1, inhibiting its activity and blocking the activation of necroptotic pathways . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been noted for its excellent metabolic stability .
Metabolic Pathways
Given its inhibitory effects on RIPK1, it is likely to interact with metabolic pathways involving this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the use of N-hexylpiperidone, which undergoes hydrogenation followed by substitution reactions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The reactions are carried out in reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form various reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride: This compound has a similar spirocyclic structure but with a methyl group attached.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another similar compound with an oxa (oxygen-containing) ring structure
Uniqueness
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms in the ring. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₄Cl₂N₂O
- Molecular Weight : Approximately 241.16 g/mol
- Structure : The compound features a diazaspiro configuration, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity:
- Inhibition of Necroptosis : Preliminary studies indicate that this compound acts as a potent inhibitor of necroptosis, a form of programmed cell death implicated in various diseases, including neurodegenerative disorders .
- Neuropharmacological Effects : Similar compounds have demonstrated the ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting that this compound may have neuropharmacological applications .
Anticancer Potential
Research has indicated that compounds with spirocyclic structures can exhibit anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1,8-Diazaspiro[4.5]decan-2-one | FaDu (hypopharyngeal) | 10 | |
EF24 Analog | Lung Cancer | 5 |
Neuroprotective Effects
The compound's potential in treating neurodegenerative diseases is being explored:
- Alzheimer's Disease Models : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential for cognitive enhancement and neuroprotection .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Piperidine Derivatives : A review of piperidine derivatives revealed that spirocyclic compounds significantly affect cancer cell proliferation and apoptosis induction .
- Neuropharmacological Applications : Research indicates that compounds like 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride may enhance neurotransmitter signaling pathways, which could be beneficial in managing conditions like depression and anxiety .
Properties
IUPAC Name |
1,8-diazaspiro[4.5]decan-2-one;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;;/h9H,1-6H2,(H,10,11);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVHICWCZWPQFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)NC1=O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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